molecular formula C11H7BrO2 B8425387 p-Bromophenylfurfural

p-Bromophenylfurfural

Cat. No.: B8425387
M. Wt: 251.08 g/mol
InChI Key: HAFKHPCDWLWIBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Bromophenylfurfural (CAS 20005-42-9), systematically named 5-(4-bromophenyl)furan-2-carbaldehyde, is a brominated aromatic aldehyde with the molecular formula C₁₁H₇BrO₂. Its structure consists of a furan ring substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a formyl (-CHO) group. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and functional materials due to its reactivity in cross-coupling reactions .

Properties

Molecular Formula

C11H7BrO2

Molecular Weight

251.08 g/mol

IUPAC Name

3-(4-bromophenyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H7BrO2/c12-9-3-1-8(2-4-9)10-5-6-14-11(10)7-13/h1-7H

InChI Key

HAFKHPCDWLWIBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(OC=C2)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Table 1: Comparison of Brominated Aromatic Aldehydes
Compound Molecular Formula Substituent Position Melting Point (°C) Key Applications
p-Bromophenylfurfural C₁₁H₇BrO₂ 5-(4-BrPh), 2-CHO Not reported Cross-coupling, drug synthesis
o-Bromophenol C₆H₅BrO 2-Br, 1-OH 95–96 Disinfectants, dyes
p-Bromoaniline C₆H₆BrN 4-Br, 1-NH₂ 61–63 Agrochemical intermediates
3-Bromofuran C₄H₃BrO 3-Br Not reported Pd-catalyzed C–H arylation
  • Key Insight: The position of bromine and functional groups significantly impacts reactivity. For example, this compound’s formyl group enhances electrophilicity, making it more reactive in nucleophilic additions compared to o-bromophenol (hydroxyl group) or p-bromoaniline (amine group).

Stability and Environmental Impact

  • This compound: Bromine’s electronegativity stabilizes the aromatic ring against oxidation.
  • Fluorinated Analogs (e.g., p-Bromofluorobenzene) : Fluorine substituents increase thermal and chemical stability but reduce biodegradability compared to brominated analogs.
  • Chlorinated Analogs : Less stable than brominated compounds due to weaker C–Cl bonds, but exhibit lower environmental persistence.

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